Cas no 2229329-66-0 (4-1-(3-bromo-2-methylphenyl)ethylpiperidine)

4-1-(3-Bromo-2-methylphenyl)ethylpiperidine is a brominated piperidine derivative with a substituted phenyl group, offering potential utility as an intermediate in organic synthesis and pharmaceutical research. Its structural features, including the bromo and methyl substituents on the phenyl ring, enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. The ethylpiperidine moiety may contribute to improved solubility and bioavailability in drug design applications. This compound is particularly valuable for medicinal chemistry efforts targeting CNS-active molecules or as a precursor for further functionalization. Careful handling is advised due to the presence of the bromine atom, which may confer reactivity under certain conditions.
4-1-(3-bromo-2-methylphenyl)ethylpiperidine structure
2229329-66-0 structure
Product name:4-1-(3-bromo-2-methylphenyl)ethylpiperidine
CAS No:2229329-66-0
MF:C14H20BrN
Molecular Weight:282.219303131104
CID:6150179
PubChem ID:165969008

4-1-(3-bromo-2-methylphenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-1-(3-bromo-2-methylphenyl)ethylpiperidine
    • 2229329-66-0
    • EN300-1908677
    • 4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
    • インチ: 1S/C14H20BrN/c1-10(12-6-8-16-9-7-12)13-4-3-5-14(15)11(13)2/h3-5,10,12,16H,6-9H2,1-2H3
    • InChIKey: PYESSAOSLUKCBU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C)C(C)C1CCNCC1

計算された属性

  • 精确分子量: 281.07791g/mol
  • 同位素质量: 281.07791g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 12Ų

4-1-(3-bromo-2-methylphenyl)ethylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1908677-1.0g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
1g
$1214.0 2023-05-23
Enamine
EN300-1908677-10.0g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
10g
$5221.0 2023-05-23
Enamine
EN300-1908677-0.1g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
0.1g
$1068.0 2023-09-18
Enamine
EN300-1908677-1g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
1g
$1214.0 2023-09-18
Enamine
EN300-1908677-0.05g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
0.05g
$1020.0 2023-09-18
Enamine
EN300-1908677-0.5g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
0.5g
$1165.0 2023-09-18
Enamine
EN300-1908677-10g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
10g
$5221.0 2023-09-18
Enamine
EN300-1908677-2.5g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
2.5g
$2379.0 2023-09-18
Enamine
EN300-1908677-0.25g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
0.25g
$1117.0 2023-09-18
Enamine
EN300-1908677-5.0g
4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine
2229329-66-0
5g
$3520.0 2023-05-23

4-1-(3-bromo-2-methylphenyl)ethylpiperidine 関連文献

4-1-(3-bromo-2-methylphenyl)ethylpiperidineに関する追加情報

4-(1-(3-Bromo-2-Methylphenyl)Ethyl)Piperidine: A Comprehensive Overview

The compound with CAS No 2229329-66-0, commonly referred to as 4-(1-(3-bromo-2-methylphenyl)ethyl)piperidine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted phenyl group. The presence of the bromine atom and methyl group on the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable subject for research and development.

4-(1-(3-Bromo-2-Methylphenyl)Ethyl)Piperidine has been extensively studied for its potential applications in drug design. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in the development of compounds with anti-inflammatory and analgesic properties. The piperidine moiety is known for its ability to enhance the bioavailability of drugs by improving their solubility and permeability. Furthermore, the bromine atom on the aromatic ring can serve as a site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.

One of the most notable advancements in the study of this compound involves its use in medicinal chemistry. Researchers have employed 4-(1-(3-bromo-2-methylphenyl)ethyl)piperidine as a key intermediate in the synthesis of opioid receptor agonists. These compounds have shown promising results in preclinical trials, demonstrating their potential to alleviate chronic pain without inducing tolerance or dependence. The methyl group on the phenyl ring plays a critical role in modulating the compound's interaction with opioid receptors, making it a valuable tool in pain management research.

In addition to its pharmacological applications, 4-(1-(3-Bromo-2-Methylphenyl)Ethyl)Piperidine has also been explored for its role in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics, particularly in the development of conductive polymers and semiconductors. Recent studies have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, making them suitable for applications in flexible electronics and optoelectronic devices.

The synthesis of 4-(1-(3-Bromo-2-Methylphenyl)Ethyl)Piperidine involves a multi-step process that combines principles from both organic and stereochemistry. The key steps include Friedel-Crafts alkylation to introduce the ethyl group onto the aromatic ring, followed by nucleophilic substitution to install the piperidine moiety. Researchers have optimized these steps to achieve high yields and excellent stereochemical control, ensuring that the final product meets stringent quality standards.

From an environmental perspective, 4-(1-(3-Bromo-2-Methylphenyl)Ethyl)Piperidine has been evaluated for its biodegradability and ecotoxicity. Studies indicate that this compound is not inherently toxic to aquatic organisms when used at recommended concentrations. However, further research is needed to fully understand its long-term impact on ecosystems and to develop sustainable methods for its production and disposal.

In conclusion, 4-(1-(3-Bromo-2-Methylphenyl)Ethyl)Piperidine (CAS No 2229329-66-0) is a versatile compound with wide-ranging applications in pharmaceuticals, materials science, and organic electronics. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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